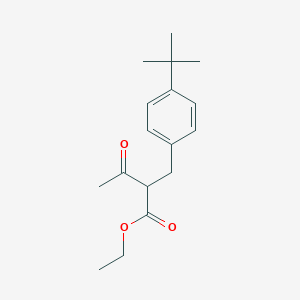

Ethyl 2-(4-tert-butylbenzyl)-3-oxobutanoate

Description

Ethyl 2-(4-tert-butylbenzyl)-3-oxobutanoate is a β-keto ester derivative characterized by a tert-butyl-substituted benzyl group at the C2 position of the oxobutanoate backbone.

Properties

IUPAC Name |

ethyl 2-[(4-tert-butylphenyl)methyl]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-6-20-16(19)15(12(2)18)11-13-7-9-14(10-8-13)17(3,4)5/h7-10,15H,6,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLSCICFFHFOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C(C)(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-tert-butylbenzyl)-3-oxobutanoate typically involves the esterification of 2-(4-tert-butylbenzyl)-3-oxobutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the reaction conditions and minimize the production time.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Ester derivatives with different alkyl or aryl groups.

Scientific Research Applications

Ethyl 2-(4-tert-butylbenzyl)-3-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-tert-butylbenzyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Yield : Fluorinated and unsubstituted benzyl derivatives (e.g., 4b and 5b in ) show high yields (>95%), likely due to optimized synthetic protocols under microwave irradiation .

Biological Activity: Antitumor Potential: Ethyl 2-[(3,4-dihydroxyphenyl)-(4-hydroxycoumarin)methyl]-3-oxobutanoate (SS-16) exhibits cytotoxic activity, though weaker than melphalan . Anti-Cholestasis: Fluorinated analogs are intermediates in nitric oxide donor hybrids for liver disease treatment .

Physical State : Chloro- and nitro-substituted derivatives often exist as solids, whereas unsubstituted or tert-butyl analogs are typically oily liquids, reflecting differences in crystallinity and intermolecular forces .

Biological Activity

Ethyl 2-(4-tert-butylbenzyl)-3-oxobutanoate is a β-ketoester compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the esterification of 2-(4-tert-butylbenzyl)-3-oxobutanoic acid with ethanol, typically using an acid catalyst such as sulfuric acid under reflux conditions. This method ensures complete conversion of the acid to the ester, which is crucial for its subsequent biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various biological pathways. For instance, it has been investigated for potential anti-inflammatory and analgesic effects, which are critical in therapeutic contexts .

1. Enzymatic Interactions

Research indicates that this compound exhibits significant interactions with enzymes involved in metabolic processes. Its structural characteristics allow it to act as an inhibitor or modulator of enzyme activity, which can be exploited in drug design.

2. Therapeutic Potential

The compound has been explored for its potential therapeutic properties:

- Anti-inflammatory Effects: Studies suggest that it may reduce inflammation markers in vitro, making it a candidate for further development in anti-inflammatory therapies.

- Analgesic Properties: Preliminary findings indicate that it could alleviate pain through modulation of pain pathways, although detailed clinical studies are still needed.

3. Biotransformation Studies

In biotransformation studies, this compound has been shown to be converted by various microorganisms into biologically active metabolites. For example, certain yeast species have demonstrated high enantioselectivity in reducing related β-ketoesters, suggesting potential pathways for its metabolic conversion in biological systems .

Table 1: Summary of Biological Activities

Case Study: Enantioselective Reduction

A notable study involved the enantioselective reduction of benzyl acetoacetate using various microorganisms. The yeast Hansenula sp. achieved a remarkable enantiomeric excess (ee) of 97%, indicating the potential for similar biotransformations involving this compound . This highlights the compound's versatility and potential applications in chiral synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.